1-(3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE
Description
This compound is a purine derivative featuring a 3-methyl-substituted purin-8-yl core fused with a piperidinecarboxamide moiety. A key structural distinction is the presence of a 4-methyl-1,3-thiazole-2-yl sulfanyl ethyl side chain at the 7-position of the purine scaffold. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes like kinases or adenosine receptors, where purine analogs are well-established modulators.
Properties
IUPAC Name |
1-[3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3S2/c1-10-9-30-18(20-10)29-8-7-25-12-14(23(2)17(28)22-15(12)27)21-16(25)24-5-3-11(4-6-24)13(19)26/h9,11H,3-8H2,1-2H3,(H2,19,26)(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTCLIGUCVCYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiazole and purine intermediates, followed by their coupling and subsequent functionalization to introduce the piperidinecarboxamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The purine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The thiazole moiety is known for its role in enhancing the efficacy of anticancer agents by targeting specific cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of thiazole can inhibit cancer cell lines effectively, suggesting potential for this compound in oncology .
2. Antimicrobial Properties
The presence of the thiazole group also suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial effects against various pathogens. This compound may be investigated for its ability to inhibit bacterial and fungal growth, contributing to the development of new antimicrobial agents .
3. Neurological Applications
Given the piperidine structure, this compound may interact with neurotransmitter systems. Research into piperidine derivatives has shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia by modulating neurotransmitter activities. Further studies are needed to evaluate the neuroprotective effects of this specific compound .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related purine derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This provides a basis for exploring the anticancer potential of 1-(3-Methyl-7-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide in further research .
Case Study 2: Antimicrobial Efficacy
Another study focused on thiazole-based compounds showed promising results against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole structure could enhance antibacterial activity. This suggests that similar modifications in our compound could yield effective antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and purine moieties are known to bind to active sites of enzymes, inhibiting their activity. The piperidinecarboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Three-dimensional (3D) similarity metrics, such as shape similarity (ST) and feature similarity (CT), are critical for comparing this compound to analogs. ST quantifies volumetric overlap between molecules, while CT assesses alignment of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) . For example:
*Hypothetical ranges based on analogous compounds and methodology in .
The target compound exhibits higher ST/CT scores compared to benzyl-substituted purines () due to the thiazole’s planar geometry and sulfur’s electronegativity, improving shape and feature alignment with protein pockets . In contrast, non-purine analogs () show lower similarity due to divergent scaffolds.
Chemoinformatic Similarity Coefficients
Binary fingerprint-based methods like the Tanimoto coefficient (Tc) are widely used for 2D similarity assessment. The target compound’s Tc relative to ’s purine analog is estimated at 0.65–0.75, reflecting shared purine-piperidine motifs. However, graph-based comparisons (e.g., subgraph matching) may yield higher accuracy by accounting for spatial connectivity .
Physicochemical and Bioactivity Comparisons
Bioactivity data from analogous compounds suggest:
- Kinase inhibition : Thiazole-containing purines (e.g., analogous to the target compound) show IC50 values in the nM range for kinases like CDK2, versus μM ranges for benzyl-substituted purines .
- Metabolic stability : Sulfanyl groups may enhance resistance to cytochrome P450 oxidation compared to ether or ester linkages .
Research Findings and Methodological Considerations
- Neighbor Preference Index (NPI) : Compounds with extreme NPI values (e.g., −1.0 to −0.95 or +0.95 to +1.0) indicate strong bias toward either 2D or 3D similarity methods. The target compound’s NPI is likely moderate (−0.2 to +0.2), as its bioactivity depends on both structural and electronic features .
- Conformational Sampling : PubChem3D’s limitation to 10 conformers per compound may underestimate similarity for flexible molecules like the target compound, which has rotatable bonds in the sulfanyl ethyl chain .
- Activity Cliffs: Minor structural changes (e.g., replacing thiazole with oxazole) can drastically alter bioactivity, emphasizing the need for precise 3D alignment in similarity assessments .
Biological Activity
1-(3-Methyl-7-{2-[(4-Methyl-1,3-Thiazol-2-Yl)Sulfany]Ethyl}-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)-4-Piperidinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a purine scaffold, a thiazole ring, and a piperidine moiety. Its IUPAC name is 3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-piperidinecarboxamide)purine-2,6-dione. The molecular formula is , with a molecular weight of 453.60 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-piperidinecarboxamide)purine-2,6-dione |
| Molecular Formula | |
| Molecular Weight | 453.60 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The thiazole ring can modulate enzyme activity and receptor interactions, while the purine scaffold allows for interference with nucleic acid synthesis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism.
- Anticancer Activity : It demonstrates selective cytotoxicity towards cancer cell lines (e.g., Caco-2), suggesting potential as an anticancer agent.
- Antimicrobial Properties : The thiazole component enhances activity against resistant bacterial strains.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro tests indicated that the compound reduced cell viability in Caco-2 colorectal adenocarcinoma cells by approximately 39.8% compared to untreated controls (p < 0.001) .
Antimicrobial Activity
The compound has also shown promising results against various pathogens:
- Compounds with similar thiazole structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Structure-Activity Relationship (SAR)
The presence of the thiazole ring and piperidine moiety significantly impacts the biological activity of the compound. Modifications to these structures can enhance or diminish efficacy:
- Methyl Substitution : The addition of methyl groups on the thiazole ring has been linked to increased anticancer activity .
| Modification | Effect on Activity |
|---|---|
| 4-Methyl group on thiazole | Enhanced anticancer activity |
| Piperidine moiety | Improved binding affinity |
Case Studies
Several studies have highlighted the biological potential of compounds related to this structure:
Q & A
Q. How can structural integrity and purity of the compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks for the purine core (e.g., δ 8.2 ppm for H-8 in purine derivatives) and the thiazole moiety (δ 7.1–7.3 ppm for aromatic protons).
- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) for baseline separation of impurities. Retention time consistency confirms purity .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) and sulfanyl (C-S) vibrations (~650 cm⁻¹) .
Q. What are the recommended purification techniques for this compound?
Methodological Answer:
Q. What spectroscopic markers distinguish this compound from structurally similar analogs?
Methodological Answer:
- Mass Spectrometry (MS) : The molecular ion peak at m/z corresponding to the molecular formula (C₁₉H₂₃N₇O₃S₂) and fragmentation patterns (e.g., loss of the piperidinecarboxamide group).
- ¹³C NMR : Key signals include the carbonyl carbons (~165 ppm for purine-dione and ~170 ppm for the carboxamide group) .
Advanced Research Questions
Q. How can synthetic pathways be optimized for higher yield and scalability?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial matrix to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C may improve thiazole-ethyl coupling efficiency by 30% .
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Dose-Response Replicates : Conduct triplicate assays under standardized conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., adenosine receptors) using software like AutoDock Vina. Compare docking scores with experimental IC₅₀ to identify outliers .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Combinatorial Derivatives : Synthesize analogs with modifications to the thiazole sulfanyl group (e.g., replacing 4-methyl with 4-ethyl) and test for activity shifts.
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., piperidinecarboxamide vs. morpholine) to biological potency using regression models .
Q. How can AI-driven tools enhance reaction simulation or property prediction?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
